Nitrosoethylene
Description
Structure
3D Structure
Properties
CAS No. |
54680-52-3 |
|---|---|
Molecular Formula |
C2H3NO |
Molecular Weight |
57.05 g/mol |
IUPAC Name |
nitrosoethene |
InChI |
InChI=1S/C2H3NO/c1-2-3-4/h2H,1H2 |
InChI Key |
QBKNMYIBUNIILR-UHFFFAOYSA-N |
Canonical SMILES |
C=CN=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Nitrosoethylene
Gas-Phase Generation Pathways
Gas-phase synthesis of nitrosoethylene (B14265687) often involves high-energy processes to break down stable precursors and form the desired, albeit transient, product.
Radical Recombination Reactions (e.g., from C₂H₃ and NO)
The formation of this compound in the gas phase can be achieved through the recombination of vinyl radicals (C₂H₃) and nitric oxide (NO). This method is a direct approach to forming the C-N bond of the nitroso group. The reaction is typically studied under low-pressure conditions and at elevated temperatures. Theoretical studies and experimental observations in mass spectrometry have been instrumental in understanding the kinetics and thermodynamics of this radical coupling reaction. The process is a key step in combustion chemistry and atmospheric reactions involving nitrogen oxides and hydrocarbons. nih.gov
Pyrolytic Deoxygenation Processes (e.g., from Nitroethene Derivatives)
Pyrolysis offers a viable route for generating this compound from suitable precursors. One such method is the pyrolytic deoxygenation of nitroethene. This process involves heating nitroethene at high temperatures, often in the presence of a metal surface like iron (Fe) or nickel (Ni), which promotes the removal of an oxygen atom. nih.gov The reaction is carried out under low pressure, and the resulting nitrosoethene is detected using techniques like mass spectrometry. nih.gov Another approach involves the pyrolysis of chloroacetaldehyde (B151913) oxime, which has been used to generate trans-nitrosoethylene in the gas phase for spectroscopic studies. researchgate.net
Solution-Phase Generation and In Situ Formation Approaches
Due to the high reactivity and instability of this compound, solution-phase methods focus on its in situ generation, where it is immediately consumed in a subsequent reaction.
Dehydrohalogenation of α-Halooximes
A common and versatile method for the in situ generation of nitrosoalkenes, including this compound, is the base-mediated dehydrohalogenation of α-halooximes. uc.ptresearchgate.net For instance, α-chloroacetophenone oxime can be treated with a base to eliminate hydrogen chloride, thereby forming α-nitrosostyrene, a derivative of this compound. researchgate.net This method is widely employed in hetero-Diels-Alder reactions where the in situ generated nitrosoalkene acts as a reactive diene. researchgate.netnih.gov The choice of base and solvent is crucial for the efficient generation and subsequent reaction of the nitrosoalkene. nih.gov
| Precursor | Reagent | Product | Reaction Type |
| α-Halooximes | Base | Nitrosoalkenes | Dehydrohalogenation |
| α-Chloroacetophenone oxime | Sodium Carbonate | α-Nitrosostyrene | Dehydrohalogenation |
| α-Monobromo(or chloro)ketoximes | Sodium Carbonate | α-Aryl-β-bromo(or chloro)-α-nitrosoethylene | Dehydrohalogenation |
Direct Nitrosation Strategies (where applicable to the synthesis of the compound itself)
Direct nitrosation involves the introduction of a nitroso group onto a substrate. While more common for aromatic compounds or compounds with activated methylene (B1212753) groups, the direct nitrosation to form this compound itself is challenging due to the reactivity of the ethylene (B1197577) moiety. nih.govwikipedia.org Nitrosating agents like nitrous acid (formed from sodium nitrite (B80452) and a strong acid) or nitrosyl chloride are typically used. nih.govwikipedia.org The reaction conditions, such as temperature and the presence of catalysts, are critical for controlling the reaction and achieving the desired product. humanjournals.comchemrxiv.org
| Nitrosating Agent | Substrate Type | Key Considerations |
| Nitrous Acid (NaNO₂ + Acid) | Amines, Activated Methylene Compounds | Unstable, requires rapid reaction. wikipedia.org |
| Nitrosyl Chloride | Diketones, Organometallic Compounds | Used for specific replacements of functional groups. nih.gov |
| tert-Butyl Nitrite | Tertiary Anilines | Used for N-dealkylation/N-nitrosation. sci-hub.se |
Oxidation of Precursor Amines or Hydroxylamines (as applied to this compound formation)
The oxidation of primary amines and hydroxylamines is a well-established method for the synthesis of nitroso compounds. nih.gov However, the direct application to form the parent this compound is less common due to its instability. The oxidation of vinylamine (B613835) or N-vinylhydroxylamine would be the direct precursors. Various oxidizing agents can be employed, such as hydrogen peroxide in the presence of a catalyst, peroxy acids, or metal-based oxidants like ferric chloride. nih.govmdpi.comresearchgate.net The challenge lies in controlling the oxidation to prevent the formation of the more stable nitro or oxime derivatives. nih.gov The reaction temperature and choice of oxidant are crucial for selectivity. mdpi.com For instance, lower temperatures often favor the formation of the nitroso derivative. mdpi.com
| Precursor | Oxidizing Agent | Product | Key Considerations |
| Primary Amines | Hydrogen Peroxide/Catalyst, Peroxyacids | Nitroso Compounds | Selectivity is a major challenge; over-oxidation to nitro compounds can occur. nih.govmdpi.com |
| Hydroxylamines | Ferric Chloride, Dichromate | Nitroso Compounds | Common method for aromatic nitroso compounds; applicable to aliphatic systems. nih.gov |
| Aromatic Amines | Molybdenum Acetylide Oxo-Peroxo Complex | Nitroso Derivatives | High selectivity under specific catalytic conditions. researchgate.net |
Advanced Mechanistic Investigations of Nitrosoethylene Reactivity
Unimolecular Processes and Intramolecular Rearrangements
Computational studies, primarily employing methods like second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), have been instrumental in mapping the potential energy surface of the [C₂,H₃,N,O] system. acs.orgkuleuven.be These calculations have identified numerous reactive intermediates and transition states, shedding light on the various unimolecular pathways available to nitrosoethylene (B14265687). kuleuven.be
This compound exists as two geometric isomers: cis and trans. The trans isomer is the more stable of the two. kuleuven.be The most favorable unimolecular reaction for trans-nitrosoethylene is its isomerization to the cis conformation. kuleuven.be The cis isomer is less stable by approximately 3.9 kcal/mol, and the calculated energy barrier for this isomerization is around 8 kcal/mol. kuleuven.be This relatively low barrier indicates that the interconversion between the two isomers is a facile process. The dynamics of such isomerizations are crucial in understanding the conformational behavior and subsequent reactivity of the molecule. researchgate.netbeilstein-journals.orgchalmers.sechemrxiv.orgnih.gov
| Parameter | Value (kcal/mol) | Reference |
|---|---|---|
| Relative Stability of cis-Nitrosoethylene | 3.9 | kuleuven.be |
| Isomerization Barrier (trans to cis) | ~8 | kuleuven.be |
Another significant unimolecular pathway for trans-nitrosoethylene is a 1,3-hydrogen shift. kuleuven.be This sigmatropic rearrangement, however, faces a substantial energy barrier. stereoelectronics.orgwikipedia.orglibretexts.org The calculated barrier for the 1,3-H migration is approximately 62.0 kcal/mol, and the reaction itself is slightly endothermic by 2.3 kcal/mol. kuleuven.be This high activation energy makes the 1,3-hydrogen shift a less favorable process compared to other reaction channels under typical conditions. kuleuven.be The rate-limiting step in one of the proposed mechanisms for the formation of formaldehyde (B43269) (CH₂O) and hydrogen cyanide (HCN) from the vinyl radical and nitric oxide reaction corresponds to this 1,3-H shift in trans-nitrosoethylene. acs.orgkuleuven.be
The decomposition of this compound into smaller, stable molecules is a key aspect of its chemistry, particularly at higher temperatures. kuleuven.be One of the primary decomposition routes leads to the formation of formaldehyde (CH₂O) and hydrogen cyanide (HCN). kuleuven.beresearchgate.netresearchgate.netnih.gov Theoretical calculations have identified two competitive mechanisms, labeled A and B, for this decomposition process. acs.orgkuleuven.be
Mechanism A involves the intermediacy of a cyclic oxazete, while Mechanism B is characterized by the aforementioned 1,3-hydrogen shift in trans-nitrosoethylene as the rate-determining step. acs.orgkuleuven.be The potential energies of the critical transition states in both mechanisms are higher than the energy of the initial reactants (vinyl radical + nitric oxide), which explains why CH₂O is not observed in low-temperature pyrolysis experiments. acs.orgkuleuven.be At elevated temperatures, however, the formation of CH₂O and HCN is predicted to be the predominant outcome. kuleuven.be Other intermediates, such as cyanomethanol and isocyanomethanol, are also involved in the complex reaction network leading to these final products. acs.orgkuleuven.be
Bimolecular Reaction Channels
This compound's reactivity extends to bimolecular reactions, where it can engage with other molecules in various ways.
This compound is a versatile component in cycloaddition reactions, capable of acting as either a heterodiene or a dienophile.
This compound participates in hetero-Diels-Alder reactions, which are powerful methods for constructing heterocyclic compounds. mdpi.comcolab.ws An analysis of the reaction between this compound and 1-vinylpyrrolidine using Electron Localization Function (ELF) has been conducted to understand the regioselectivity of this process. luisrdomingo.commedjchem.comimist.ma
The hetero-Diels-Alder reaction between this compound and ethylene (B1197577) has also been the subject of theoretical investigation. colab.wsacs.orgacs.org These studies show that the reaction leads to the formation of 4H-1,2-oxazine. colab.ws The reaction is classified as an inverse electron demand Diels-Alder reaction. acs.org Computational studies have also explored the effect of a borane (B79455) catalyst on this reaction, indicating that the catalyst has a significant influence on the reactivity. acs.orgacs.org
| Reactant | Product | Key Findings | Reference |
|---|---|---|---|
| 1-Vinylpyrrolidine | Substituted 1,2-oxazine | Regioselectivity studied using ELF analysis. | luisrdomingo.commedjchem.comimist.ma |
| Ethylene | 4H-1,2-Oxazine | Inverse electron demand Diels-Alder reaction; catalyzed by borane. | colab.wsacs.orgacs.org |
Nucleophilic Addition Reactions
The electron-deficient double bond in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. nih.gov This reactivity is particularly useful for the functionalization of electron-rich heterocycles like pyrroles, indoles, and dipyrromethanes. nih.govbeilstein-journals.org
The reaction of nitrosoalkenes with pyrroles and indoles provides a convenient method for their functionalization. beilstein-journals.org The nature of the substituent on the nitrosoalkene can influence the reaction pathway. For instance, ethyl nitrosoacrylate reacts with pyrrole (B145914) via a hetero-Diels-Alder reaction, while aryl nitrosoalkenes react through conjugate addition. nih.gov 1-(p-Bromophenyl)this compound reacts with both dipyrromethanes and pyrrole to give two isomeric oximes through a conjugate addition mechanism. nih.gov These reactions can be highly dependent on the solvent, with water sometimes accelerating the reaction rate compared to organic solvents. uc.pt
One-pot syntheses have been developed for the double addition of pyrroles and indoles to nitrosoalkenes generated in situ from α,α'-dihalooximes. beilstein-journals.org This strategy has been used to synthesize bis-pyrroles and bis-indoles. nih.govbeilstein-journals.org
Table 2: Nucleophilic Conjugate Addition Reactions
| Nitrosoalkene | Nucleophile | Product Type | Reaction Pathway | Reference(s) |
| Ethyl nitrosoacrylate | Pyrrole | Open chain oxime | Hetero-Diels-Alder | nih.gov |
| Aryl nitrosoalkenes | Pyrrole | Isomeric oximes | Conjugate addition | nih.gov |
| 1-(p-Bromophenyl)this compound | Dipyrromethanes, Pyrrole | Isomeric oximes | Conjugate addition | nih.gov |
| Phosphinyl nitrosoalkenes | Indole | Adducts | Electrophilic aromatic substitution or cycloaddition | beilstein-journals.org |
The products of nucleophilic addition to this compound often contain functionalities that can participate in subsequent intramolecular cyclization reactions. This tandem reaction sequence provides a powerful tool for the synthesis of complex heterocyclic systems.
A notable example is the reaction of nitrosoalkenes with dipyrromethanes, which can lead to the formation of bilanes and subsequently corroles through oxidative macrocyclization. uc.pt The initial reaction can be either a hetero-Diels-Alder reaction or a conjugate addition, depending on the substituents on the nitrosoalkene. uc.pt The resulting functionalized dipyrromethane can then react with a second molecule of dipyrromethane to form the bilane. uc.pt
In another example, the conjugate addition of 2,5-dimethylpyrrole to 1-(p-bromophenyl)this compound is followed by an intramolecular O- or N-nucleophilic addition, leading to the formation of a bicyclic oxazine (B8389632) or a five-membered cyclic nitrone, respectively. nih.gov These intramolecular events highlight the versatility of the initial adducts as intermediates for further transformations.
Role as a Transient Reactive Intermediate
This compound is a transient, reactive intermediate that can be formed in gas-phase reactions, such as those occurring during hydrocarbon oxidation in the presence of nitrogen oxides (NOx) and ammonia (B1221849) (NH₃). frontiersin.org Its identification provides evidence for direct recombination reactions between hydrocarbon radicals and nitrogen-containing species. frontiersin.org
In systems containing methane (B114726) or ethene with NOx and NH₃, a complex reaction network exists. frontiersin.org The oxidation of ammonia in the presence of NOx is a key process in technologies like selective catalytic reduction (SCR) for NOx removal from exhaust gases. frontiersin.orgresearchgate.net The interaction between hydrocarbons and NOx can lead to the formation of various nitrogenous intermediates, including this compound. frontiersin.org The study of these complex gas-phase reactions is crucial for understanding and modeling combustion processes and atmospheric chemistry. frontiersin.orgrsc.org
The oxidation of ammonia itself can proceed through different pathways, with the selective oxidation to nitrogen and water being the desired outcome in many applications. mpg.de The presence of hydrocarbons can influence the product distribution and the efficiency of NOx reduction. The formation of transient species like this compound is a key step in the intricate web of reactions that govern these systems.
In Complex Organic Synthesis Cascades (e.g., Corrole Synthesis)
This compound and its derivatives have emerged as valuable reagents in complex organic synthesis, particularly in the construction of intricate molecular frameworks like corroles. These reactions often proceed through cascade sequences, where a single event triggers a series of bond-forming reactions to rapidly build molecular complexity.
A notable application of nitrosoalkenes is in the synthesis of trans-A₂B-corroles. uc.ptresearchgate.net This synthetic strategy involves the reaction of in situ generated α-chloro-nitrosoalkenes with dipyrromethanes. researchgate.net The process is initiated by the dehydrohalogenation of α,α-dihalo-oximes, which produces the transient and highly reactive nitrosoalkene. uc.ptresearchgate.net This intermediate then engages with the dipyrromethane in either a hetero-Diels-Alder reaction or a conjugate addition. uc.ptresearchgate.net This initial step leads to the formation of an alkylated dipyrromethane, which can then undergo further reactions. researchgate.net
The subsequent steps of the cascade can lead to the formation of bilanes, which are key precursors to corroles. uc.pt These bilanes, which contain an oxime functionality, can then be subjected to oxidative macrocyclization to yield the desired trans-A₂B-corroles. uc.ptresearchgate.net This method provides a novel and efficient route to a new class of corroles featuring an oxime group at a meso-position. researchgate.net
For instance, the reaction of 2,2-dibromo-1-(4-nitrophenyl)ethanone (B1349107) oxime with a dipyrromethane has been shown to produce bilanes in moderate yields. uc.pt These bilanes can then be used to synthesize not only corroles but also porphyrins through a condensation reaction with an aldehyde, followed by oxidation. uc.pt The versatility of this method highlights the utility of nitrosoalkenes in generating complex tetrapyrrolic macrocycles.
The table below summarizes the synthesis of trans-A₂B-corroles via the oxidative macrocyclization of bilanes, showcasing the efficiency of this nitrosoalkene-based approach. uc.pt
Table 1: Synthesis of Corroles via Oxidative Macrocyclization of Bilanes
| Entry | Bilane | Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3a | DDQ | CH₂Cl₂ | 1 | 48 |
| 2 | 3a | DDQ | CH₂Cl₂ | 2 | 52 |
| 3 | 3a | DDQ | CH₂Cl₂ | 3 | 56 |
| 4 | 3a | DDQ | CH₂Cl₂ | Overnight | 55 |
| 5 | 3a | DDQ | THF | 3 | 70 |
| 6 | 3b | DDQ | THF | 3 | 65 |
| 7 | 3c | DDQ | THF | 3 | 68 |
Data sourced from Estudo Geral. uc.pt
In the Chemistry of Related Nitrogen-Containing Radicals (e.g., C₂H₃ + NO)
The reaction between the vinyl radical (C₂H₃) and nitric oxide (NO) is of significant interest in combustion chemistry and atmospheric science. kuleuven.benih.gov This reaction proceeds over a complex potential energy surface, with this compound being a key intermediate. kuleuven.beresearchgate.net Theoretical studies, employing methods such as second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), have been instrumental in elucidating the intricate mechanisms involved. kuleuven.beresearchgate.net
Upon the initial association of the vinyl radical and nitric oxide, an energized this compound adduct is formed. kuleuven.beresearchgate.netosti.gov This adduct can exist as two isomers, trans-nitrosoethylene and cis-nitrosoethylene. kuleuven.beresearchgate.net These isomers are energetically situated below the initial reactants, making their formation favorable. kuleuven.be At lower temperatures, these stabilized nitrosoethylenes are predicted to be the dominant products of the reaction. kuleuven.beresearchgate.net
From the initially formed this compound, several reaction pathways become accessible, leading to a variety of products. Two competitive mechanisms, designated as mechanism A and mechanism B, have been identified for the formation of formaldehyde (CH₂O) and hydrogen cyanide (HCN). kuleuven.beresearchgate.net
Mechanism A involves the intramolecular cyclization of this compound to form a four-membered ring intermediate called oxazete. kuleuven.beresearchgate.net The rate-limiting step in this mechanism is the subsequent decomposition of this cyclic oxazete. kuleuven.beresearchgate.net
Mechanism B is characterized by a 1,3-hydrogen shift within the trans-nitrosoethylene molecule. kuleuven.beresearchgate.net
The potential energy barriers for the rate-determining steps in both mechanisms are slightly higher than the energy of the initial reactants (C₂H₃ + NO). kuleuven.beresearchgate.net This explains the experimental observation that the formation of CH₂O and HCN is not significant at low temperatures. kuleuven.beresearchgate.net However, at higher temperatures, these products are predicted to be predominant. kuleuven.beresearchgate.net
The table below presents a selection of the key reactive intermediates identified on the potential energy surface of the [C₂,H₃,N,O] system, which are relevant to the reaction between the vinyl radical and nitric oxide. kuleuven.beresearchgate.net
Table 2: Key Intermediates in the C₂H₃ + NO Reaction
| Intermediate | Chemical Name | Role in Reaction |
|---|---|---|
| 1 | trans-Nitrosoethylene | Initial adduct, precursor in Mechanism B |
| 2 | cis-Nitrosoethylene | Isomer of the initial adduct |
| 3 | Oxazete | Cyclic intermediate in Mechanism A |
| 11 | N-oxide | Cyclic three-membered ring isomer |
| 12 | CH₂dCdNOH | Product of 1,3-H migration in trans-nitrosoethylene |
| 13 | Cyanomethanol | Intermediate in the formation of CH₂O and HCN |
| 14 | Isocyanomethanol | Isomer of cyanomethanol |
| 15 | Methyl fulminate | Product of 1,2-H migration in trans-nitrosoethylene |
Data sourced from ResearchGate and the Journal of the American Chemical Society. kuleuven.beresearchgate.net
The study of the C₂H₃ + NO reaction provides fundamental insights into the reactivity of this compound and its role in complex chemical systems. The interplay between different reaction pathways, influenced by factors such as temperature and pressure, highlights the rich and varied chemistry of this simple, yet important, molecule. kuleuven.beresearchgate.net
Theoretical and Computational Chemistry of Nitrosoethylene
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods have been employed to provide a detailed picture of the electronic properties of nitrosoethylene (B14265687), from its fundamental structure to the distribution of electrons within the molecule.
High-level ab initio methods are crucial for obtaining accurate predictions of molecular geometries and energies. For this compound and its derivatives, calculations have been performed using self-consistent-field (SCF) molecular orbital procedures to fully optimize the molecular structures. cdnsciencepub.com While specific geometry parameters from MP2 (Møller-Plesset perturbation theory of the second order) or CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) calculations on this compound are not detailed in the available literature, these methods are standard for refining geometries and calculating vibrational frequencies for related reactive species. acs.org For instance, DLPNO-CCSD(T) level of theory has been used to study the decomposition pathways of related molecules, indicating its applicability for achieving high accuracy in this chemical space. rsc.orgnih.gov Such calculations are essential for creating a reliable benchmark for other computational methods.
Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a widely used tool for studying organic reactions. The B3LYP functional, often paired with the 6-31G* basis set, has been successfully used to locate the transition structures for cycloaddition reactions involving this compound. acs.org DFT calculations have been instrumental in exploring the potential energy surfaces of reactions involving C₂H₃NO isomers, identifying intermediates and transition states. acs.org The electronic stabilization effect of substituents on nitrosyl-containing molecules has been effectively studied using the B3LYP functional with the 6-311+G(d,p) basis set, providing insights into their thermal stabilities. researchgate.net These studies demonstrate the power of DFT in elucidating the mechanistic details and reactivity of this compound.
This compound can exist in two primary planar conformations: a transoid form and a cisoid form, referring to the relative orientation of the C=C and N=O bonds. Ab initio calculations have definitively shown that the transoid structure is of lower energy than the cisoid structure, making it the more stable conformer. cdnsciencepub.com This preference for the trans isomer has also been observed in mass spectrometric and microwave spectroscopic studies. rsc.orgnih.gov The stability of this compound derivatives is a critical factor, as they are known to be highly unstable and prone to tautomerization. researchgate.net
| Conformer | Relative Energy | Source |
|---|---|---|
| Transoid | More Stable | cdnsciencepub.com |
| Cisoid | Less Stable | cdnsciencepub.com |
Analysis of the electronic structure provides insight into the reactivity of this compound. Calculations of bond orders indicate that the C-C bond energy is comparable to that of ethylene (B1197577), and the C-N bond energy is similar to that of ethylamine. cdnsciencepub.com This suggests that contributions from ionic resonance structures are relatively small. cdnsciencepub.com
Molecular electrostatic potential maps, derived from ab initio calculations, show that the presence of the nitroso group removes the negative potential region typically associated with a C=C double bond. cdnsciencepub.com This modification renders the double bond less susceptible to electrophilic attack. cdnsciencepub.com Furthermore, the analysis of positive electrostatic potentials correctly predicts that nucleophilic addition is favored at the β-carbon atom, particularly when the molecule is in its more stable transoid conformation. cdnsciencepub.com
Natural Bond Orbital (NBO) analysis and the topological analysis of the Electron Localization Function (ELF) are powerful tools for understanding electron delocalization and the polar nature of reactions. wisc.eduresearchgate.netresearchgate.net For the hetero-Diels-Alder reaction between this compound and 1-vinylpyrrolidine, these analyses explain the polar nature of the reaction, driven by the high electrophilicity of this compound and the nucleophilicity of the enamine. researchgate.net
| Property | Finding | Implication | Source |
|---|---|---|---|
| Bond Orders | C-C bond similar to ethylene; C-N bond similar to ethylamine. | Small contribution from ionic resonance structures. | cdnsciencepub.com |
| Electrostatic Potential | Negative potential at C=C bond is eliminated. | Reduced susceptibility to electrophilic attack. | cdnsciencepub.com |
| Positive Potential Location | Predicts nucleophilic attack at the β-carbon. | Explains known reactivity patterns. | cdnsciencepub.com |
Potential Energy Surface (PES) Elucidation for Reactions Involving this compound
Mapping the potential energy surface (PES) is fundamental to understanding the mechanism of a chemical reaction. For this compound, computational studies have elucidated the pathways for key transformations, particularly cycloadditions.
The mechanisms of reactions involving this compound have been explored by mapping the relevant potential energy surfaces and characterizing the critical points, namely intermediates and transition states. A notable example is the study of cycloaddition reactions between this compound and various enol ethers. acs.org Using both ab initio (RHF/3-21G) and DFT (B3LYP/6-31G*) methods, researchers have successfully located the transition structures for these reactions. acs.org
A significant finding from these PES studies is the conformational change that occurs during the reaction. While the enol ether reactant favors a syn conformation (COCC = 0°) by 2.3 kcal/mol, the transition state structure favors an anti conformation (COCC = 180°) by 1.2 to 6.6 kcal/mol. acs.org This switch is attributed primarily to electrostatic effects and, to a lesser extent, steric effects. acs.org
Furthermore, the potential energy surface of the C₂H₃ + NO reaction shows that trans- and cis-nitrosoethylene are key reactive intermediates. acs.org The rate-limiting step for one pathway leading to formaldehyde (B43269) (CH₂O) formation corresponds to a 1,3-hydrogen shift in the trans-nitrosoethylene molecule, a process that requires characterization of the corresponding transition state on the PES. acs.org
Molecular Electron Density Theory (MEDT) and Reactivity Descriptors
Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity. researchgate.netmdpi.com MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.com This theory utilizes conceptual DFT-based reactivity indices and the topological analysis of the electron density to rationalize reaction mechanisms and selectivity. researchgate.netmdpi.com
Within the MEDT framework, the reactivity of this compound can be quantified using global indices such as the electrophilicity (ω) and nucleophilicity (N) indices. researchgate.netrsc.org C-nitroso compounds are known for their unique ambiphilic nature, meaning they can act as both an electrophile and a nucleophile. rsc.org The electrophilicity index ω provides a measure of a molecule's ability to accept electron density, while the nucleophilicity index N quantifies its capacity to donate electron density. researchgate.net
For this compound, these indices help to classify its behavior in different reactions. In reactions with electron-rich dienes or nucleophiles, its electrophilic character will dominate. Conversely, when reacting with strong electrophiles, its nucleophilic nature becomes more relevant. The difference in the electrophilicity index between two reactants can predict the polar nature of a reaction and the direction of electron flow. rsc.org
The following table provides hypothetical reactivity index values that characterize this compound's dual reactivity.
| Compound | Electrophilicity Index (ω) in eV | Nucleophilicity Index (N) in eV | Predicted Reactivity |
|---|---|---|---|
| This compound | 1.85 | 2.50 | Strong Electrophile / Moderate Nucleophile |
| Electron-Rich Diene | 0.90 | 3.80 | Strong Nucleophile |
| Electron-Deficient Alkene | 3.10 | 1.20 | Strong Electrophile |
The Electron Localization Function (ELF) is a powerful tool for visualizing and analyzing chemical bonding. nih.govunito.it It provides a clear picture of electron localization in molecular systems, revealing core electrons, lone pairs, and bonding regions. nih.govstackexchange.com In the context of this compound's reactions, ELF analysis is crucial for understanding the formation of new chemical bonds and, consequently, the observed regioselectivity and stereoselectivity. researchgate.net
By analyzing the ELF topology along a reaction coordinate—from reactants through the transition state to products—chemists can determine the sequence of bond formation. This is known as Bonding Evolution Theory (BET). researchgate.net For example, in the hetero-Diels-Alder reaction between this compound and 1-vinylpyrrolidine, ELF analysis can show whether the C-C or the N-O bond forms first in the transition state. luisrdomingo.comresearchgate.net This asynchronicity in bond formation is often the key to explaining why one regioisomer is formed preferentially over another. The analysis reveals how the electron density reorganizes to create new covalent bonds, providing a mechanistic explanation for the experimental outcome. researchgate.net
Influence of External Perturbations on Reactivity (e.g., Electric Fields)
Recent computational studies have explored the use of external perturbations, such as oriented external electric fields (EEFs), to control and catalyze chemical reactions. researchgate.netmdpi.com An EEF can significantly alter the electronic structure and reactivity of a molecule by stabilizing or destabilizing charge distributions within it. researchgate.netnih.gov
For a polar molecule like this compound, an EEF can dramatically influence its reactivity. By aligning the field along the "reaction axis," it is possible to lower the activation barrier of a desired reaction pathway while simultaneously raising the barrier for competing side-reactions. mdpi.compreprints.org For instance, an EEF could be used to enhance the electrophilicity of the nitrogen atom or the carbon atoms in this compound, thereby accelerating its reaction with a nucleophile. nih.gov This "smart reagent" approach offers the potential to control reaction selectivity (chemo-, regio-, and stereoselectivity) in ways that are not achievable through traditional chemical means. mdpi.com Computational models predict that even fields of moderate strength, potentially accessible within enzyme active sites, could significantly modulate the reactivity of related nitroso compounds. researchgate.netnih.gov
Spectroscopic Characterization Techniques Applied to Nitrosoethylene Research
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The frequencies of the vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, making it a powerful method for identifying functional groups and elucidating molecular structure.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu It is a fundamental technique for identifying functional groups and characterizing the structure of molecules. wikipedia.org In the context of nitrosoethylene (B14265687) research, IR spectroscopy provides critical data on its structural stability and the nature of its chemical bonds. nih.gov
Computational studies, such as those employing Møller-Plesset perturbation theory of the second order (MP2), have been used to predict the vibrational frequencies of this compound. nih.gov These calculations indicate that this compound predominantly exists in a planar trans conformation, where the C=C and N=O bonds are on opposite sides of the C-N single bond. This conformation is stabilized by significant conjugation between the double bonds, resulting in a high rotational barrier of approximately 9 kcal/mol. nih.gov
The predicted IR spectrum of trans-nitrosoethylene shows characteristic absorption bands that correspond to specific vibrational modes. These theoretical predictions are crucial for interpreting experimental spectra and confirming the presence of this transient molecule.
Table 1: Predicted Vibrational Frequencies and Intensities for trans-Nitrosoethylene
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) |
|---|---|---|
| N=O stretch | 1627 | 150 |
| C=C stretch | 1595 | 30 |
| CH₂ wag | 1001 | 100 |
| C-N stretch | 948 | 80 |
| CH₂ rock | 897 | 65 |
Data sourced from computational studies at the MP2/6-311+G* level of theory.* nih.gov
Furthermore, IR spectroscopy is a valuable tool for monitoring chemical reactions in real-time. bruker.comrsc.org Techniques like Attenuated Total Reflectance (ATR)-FTIR allow for the in-situ analysis of reaction mixtures, providing insights into reaction kinetics and the formation of transient intermediates. mt.com This capability is particularly useful for studying the reactions of this compound, which is often generated in situ due to its high reactivity. By monitoring the appearance and disappearance of characteristic IR bands, researchers can track the consumption of reactants and the formation of products, helping to elucidate reaction mechanisms. cnr.itsci-hub.se
Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, typically from a laser. edinst.com When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in the light's frequency. nih.gov This frequency shift corresponds to the vibrational energy levels of the molecule, providing a unique "fingerprint" that can be used for identification and structural analysis. edinst.comnih.gov
For a vibrational mode to be Raman active, it must involve a change in the molecule's polarizability. edinst.com This selection rule is complementary to that of IR spectroscopy, which requires a change in the dipole moment. thermofisher.com Therefore, combining IR and Raman spectroscopy provides a more complete picture of a molecule's vibrational modes.
Computational studies have also been used to predict the Raman spectra of this compound. nih.gov These calculations show that modes involving the double bonds have significant Raman intensities. nih.gov
Table 2: Predicted Raman Intensities for Key Vibrational Modes of trans-Nitrosoethylene
| Vibrational Mode | Frequency (cm⁻¹) | Raman Intensity (Å⁴/amu) |
|---|---|---|
| C=C stretch | 1595 | 120 |
| N=O stretch | 1627 | 50 |
| CH₂ scissor | 1425 | 40 |
| CH wag | 1277 | 35 |
Data sourced from computational studies at the MP2/6-311+G* level of theory.* nih.gov
A significant challenge in Raman spectroscopy is the inherently weak nature of the Raman scattering signal. clinmedjournals.org Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can overcome this limitation. SERS involves adsorbing the analyte molecules onto a roughened metal surface, typically gold or silver nanoparticles. clinmedjournals.orgmdpi.com This can enhance the Raman signal by several orders of magnitude, enabling the detection of even single molecules. clinmedjournals.org The enhancement arises from both electromagnetic effects (localized surface plasmon resonance) and chemical effects (charge-transfer interactions between the molecule and the metal surface). mdpi.com
SERS has been successfully applied to detect other nitroso compounds, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), by trapping them on functionalized gold nanorods. rsc.org This approach could potentially be adapted for the sensitive detection and characterization of this compound, especially in complex matrices or at very low concentrations. rsc.org
Electronic Spectroscopy Techniques
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a lower energy molecular orbital to a higher energy one. libretexts.orglibretexts.org This technique is particularly useful for studying molecules with π-systems and non-bonding electrons, as the electronic transitions in these systems often fall within the accessible UV-Vis range (200-800 nm). azooptics.commsu.edu
The this compound molecule contains both a C=C double bond and an N=O double bond, as well as non-bonding electrons on the oxygen and nitrogen atoms. This conjugated system gives rise to characteristic electronic transitions. The absorption of UV light can promote an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition) or from a non-bonding orbital to a π* antibonding orbital (an n → π* transition). libretexts.orgshu.ac.uk
Generally, n → π* transitions are lower in energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. shu.ac.uk The presence of conjugation in this compound, with its alternating double and single bonds, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths compared to isolated chromophores. libretexts.org
For nitroso compounds, the n → π* transition of the nitroso group typically appears in the visible region of the spectrum, while the more intense π → π* transition is found in the UV region. azooptics.com The exact position and intensity of these absorption bands provide valuable information about the electronic structure of the molecule.
Complementary Spectroscopic-Computational Approaches for Spectral Interpretation and Validation
The interpretation of experimental spectra for complex or transient molecules like this compound can be challenging. Computational chemistry provides a powerful complementary tool for the assignment and validation of spectroscopic data. researchgate.net By calculating molecular properties and predicting spectra, computational methods can aid in the identification of unknown species and provide a deeper understanding of their structure and bonding.
Ab initio and Density Functional Theory (DFT) methods are widely used to calculate molecular geometries, vibrational frequencies, and electronic transition energies. frontiersin.org For instance, as mentioned previously, Møller-Plesset perturbation theory (MP2) has been used to investigate the conformational stability of this compound and to compute its IR and Raman spectra. nih.gov These theoretical spectra can be compared directly with experimental data to confirm the structure of the molecule and to make definitive vibrational assignments. nih.gov
This synergy between experimental spectroscopy and computational chemistry is crucial. frontiersin.org Calculations can guide experimental design by predicting the spectral regions where key features are expected to appear. Conversely, experimental data provide essential benchmarks for validating and refining computational methods. bindingdb.org This integrated approach has been successfully applied to a wide range of molecules, leading to more accurate and reliable structural and spectroscopic characterizations. researchgate.netnih.gov
Current Challenges and Future Perspectives in Nitrosoethylene Research
Development of Novel and Controlled Synthetic Methodologies for Varied Substitutions
A primary challenge in nitrosoethylene (B14265687) chemistry lies in the development of controlled and versatile synthetic methods. The transient nature of this compound necessitates its in-situ generation, often from precursors like α-bromooximes. researchgate.net The efficiency and scope of these generation methods directly impact the subsequent reactions and the types of substituted nitrosoethylenes that can be accessed.
Current research is focused on creating more robust and generalizable protocols for generating nitrosoethylenes with a wide array of substituents. This includes the exploration of new precursor molecules and reaction conditions that allow for precise control over the formation of these reactive species. The ability to introduce various electron-donating and electron-withdrawing groups onto the this compound scaffold is crucial for tuning its reactivity and expanding its synthetic utility. mdpi.com Phase-controlled synthesis of nanocrystals, a technique used for metal nanocrystals, could offer inspiration for controlling the formation of specific this compound isomers. rsc.orgrsc.org
| Precursor Type | Generation Method | Substituent Scope | Reference |
| α-Bromooximes | Base-induced dehydrobromination | Aryl, Alkyl | researchgate.net |
| Nitromethane | Electron-induced decomposition | Unsubstituted | uhmreactiondynamics.org |
| α-Nitrosoalkenes | Isomerization | Varied | researchgate.net |
Table 1: Synthetic Methodologies for this compound Generation
Future advancements in this area will likely involve the application of novel catalytic systems and flow chemistry techniques. researchgate.net These approaches could provide better control over reaction parameters, leading to higher yields and the ability to synthesize previously inaccessible substituted nitrosoethylenes. The development of such methodologies is paramount for unlocking the full synthetic potential of this versatile intermediate.
Exploration of Uncharted Reaction Pathways and Novel Synthetic Applications
While the Diels-Alder reaction of this compound is a well-established and powerful tool for the synthesis of six-membered heterocyclic compounds, there remains a vast, underexplored landscape of its reactivity. researchgate.netcolab.ws A significant challenge is to move beyond these conventional pathways and uncover new modes of reactivity.
Recent studies have shown that the reaction pathway of this compound can be highly dependent on its substitution pattern and the nature of the reacting partner. For instance, the reaction of 1-(p-bromophenyl)this compound with pyrrole (B145914) deviates from the expected hetero-Diels-Alder pathway, instead proceeding through a conjugate addition followed by a 1,5-sigmatropic hydrogen shift. researchgate.net This highlights the potential for discovering novel transformations by systematically varying the electronic and steric properties of the this compound species.
Future research will likely focus on:
Exploring reactions with a broader range of nucleophiles and electrophiles: This could lead to the discovery of new cycloaddition, annulation, and functionalization reactions.
Investigating the reactivity of electronically distinct nitrosoethylenes: The introduction of strong electron-withdrawing or -donating groups could dramatically alter the reactivity profile, opening up new synthetic possibilities. researchgate.net
Utilizing nitrosoethylenes in cascade reactions: The high reactivity of this compound makes it an ideal candidate for incorporation into complex, multi-step reaction sequences, allowing for the rapid construction of intricate molecular architectures.
The discovery of novel reaction pathways will not only expand the synthetic chemist's toolbox but also deepen our fundamental understanding of the chemical behavior of this fascinating class of compounds. numberanalytics.com
Advancement in Real-time Mechanistic Probing for Transient Species
The transient and highly reactive nature of this compound makes the direct experimental study of its reaction mechanisms exceptionally challenging. Most mechanistic insights are currently derived from product analysis and computational studies. researchgate.netresearchgate.net A significant hurdle is the lack of robust experimental techniques for the real-time observation of these fleeting intermediates and the transition states they traverse.
Advancements in spectroscopic and analytical techniques are crucial for overcoming this challenge. Time-resolved spectroscopy, for instance, has the potential to capture the formation and decay of this compound and its reaction intermediates on very short timescales. acs.org The application of techniques like femtosecond transient absorption could provide unprecedented detail about the electronic and structural dynamics of these reactions. researchgate.net
Furthermore, the influence of external factors, such as electric fields, on reaction pathways is an emerging area of interest. researchgate.netresearchgate.net Theoretical studies suggest that oriented external electric fields could be used to control the selectivity of reactions involving transient species. researchgate.netacs.org The development of experimental methods to apply and study the effects of such fields could revolutionize our ability to control and understand chemical reactivity.
| Technique | Potential Application to this compound Research | Reference |
| Time-Resolved Spectroscopy | Direct observation of transient intermediates and reaction kinetics. | acs.org |
| Femtosecond Transient Absorption | Elucidation of electronic and structural dynamics during reactions. | researchgate.net |
| Vibrational Stark Effect Spectroscopy | Probing local electric fields in the reaction environment. | acs.org |
| Computational Chemistry (DFT, MEDT) | Prediction of reaction pathways, transition states, and reactivity indices. | researchgate.netresearchgate.netmdpi.commdpi.com |
Table 2: Techniques for Mechanistic Probing
The integration of advanced experimental techniques with high-level computational methods will be essential for constructing a comprehensive and accurate picture of this compound reactivity.
Interdisciplinary Contributions and Broader Impact on Chemical Theory and Synthesis
The study of this compound and its unique reactivity has implications that extend beyond the realm of synthetic organic chemistry. The challenges associated with this transient species are driving innovation in various related fields and contributing to a deeper understanding of fundamental chemical principles.
The need to understand the complex reaction pathways of this compound has spurred the development and application of advanced computational tools. researchgate.net Theories like Molecular Electron Density Theory (MEDT) are being employed to rationalize and predict the regioselectivity and stereoselectivity of its reactions, providing insights that are broadly applicable to other areas of organic chemistry. mdpi.com
Moreover, the pursuit of controlled synthetic methods for this compound contributes to the broader goal of developing more efficient and sustainable chemical processes. mdpi.com The lessons learned from handling this highly reactive intermediate can inform the design of other challenging chemical transformations.
The interdisciplinary nature of this research is also noteworthy. The skills and knowledge required to tackle the challenges in this compound chemistry often bridge the gap between synthetic chemistry, physical organic chemistry, and computational chemistry. nih.govcentralasianstudies.orgsydney.edu.au This fosters collaboration and leads to a more holistic approach to problem-solving in the chemical sciences. researchgate.net The insights gained from studying this specific compound class can ultimately contribute to the development of new catalysts, the discovery of novel reaction mechanisms, and the advancement of chemical theory as a whole.
Q & A
Q. What experimental methods are used to synthesize nitrosoethylene, and how do reaction conditions influence its stability?
this compound is synthesized via pyrolysis of chloroacetaldehyde oxime-¹⁵N, as confirmed by microwave spectroscopy, which detects transient intermediates like CH₂CH¹⁵NO . Stability is highly sensitive to pressure and temperature: under high-pressure conditions (e.g., in C₂H₄/NO oxidation systems), stabilization occurs due to proximity to the high-pressure limit, favoring reduced nitrogen species . Low-pressure or room-temperature conditions promote decomposition into HCN and CH₂O . Researchers must optimize precursor selection (e.g., vinyl iodide vs. bromide) to minimize side reactions like CO formation .
Q. How is this compound detected and characterized in gas-phase reactions?
Time-resolved Fourier transform emission spectroscopy is critical for detecting transient intermediates. For example, vibrationally excited NO emission signals indicate competition between this compound adduct isomerization and back-dissociation . Microwave spectroscopy (8–40 GHz) provides precise structural parameters: bond lengths (C=N: 1.439 Å), angles (∠C-C-N: 117.1°, ∠C-N-O: 112.7°), and isotopic analysis (¹⁵N labeling) .
Q. What are the dominant decomposition pathways of this compound under varying conditions?
- Low-pressure/thermal conditions : Predominantly forms HCN + CH₂O via C-N bond cleavage .
- High-pressure/oxidizing conditions : Stabilizes as C₂H₃NO, contributing to reduced nitrogen species (e.g., HCNH, NH₃) .
- Photolytic systems : Competing pathways include hydrogen elimination (forming vinylnitrite) or carbene insertion reactions .
Advanced Research Questions
Q. How do computational studies resolve contradictions in this compound reaction mechanisms?
Discrepancies arise between experimental reports (e.g., HCN + CH₂O vs. This compound stabilization). Density Functional Theory (DFT) calculations reveal that the HCN + CH₂O pathway dominates at low energy (<30 kJ/mol), while this compound stabilization requires high-pressure conditions to overcome isomerization barriers (e.g., 30 kJ/mol for Diels-Alder vs. alternative pathways) . Microcanonical RRKM rate calculations confirm <0.2% branching ratios for minor channels like H₂CNH + CO .
Q. What drives the regioselectivity of this compound in cycloaddition reactions?
Q. How does isotopic substitution (e.g., ¹⁵N) clarify this compound’s role in astrochemical models?
Isotopic labeling (¹⁵N) in interstellar medium (ISM) analogs reveals this compound as a metastable isomer of C₂H₃ON. Quantum calculations rank its thermodynamic stability relative to 40 other [C,N,O] isomers, informing models of ISM nitrogen chemistry . Experimental detection via microwave spectroscopy (e.g., ¹⁵N isotopic shifts in rotational constants) validates computational predictions .
Methodological Challenges and Solutions
Q. How to address discrepancies in this compound’s reported reaction products?
- Contradiction : Some studies report CO emission (from vinyl bromide photolysis), while others exclude it .
- Resolution : Use multiple precursors (vinyl iodide, methyl vinyl ketone) to isolate vinyl radical reactions from side pathways. Cross-validate with RRKM calculations to identify artifact-free conditions .
Q. What strategies optimize this compound’s detection in condensed-phase systems?
Infrared spectroscopy and mass spectrometry (e.g., m/z = 57 for this compound) are combined with isotopic labeling (D₃-nitromethane) to distinguish fragmentation patterns. For example, m/z = 60 in D₃ systems confirms deuterium incorporation .
Key Structural and Kinetic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
